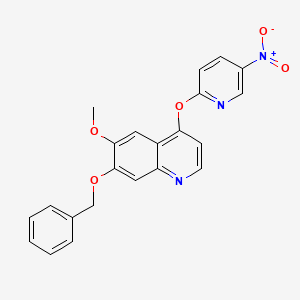
7-(Benzyloxy)-6-methoxy-4-(5-nitropyridin-2-yloxy)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methoxy-4-(5-nitropyridin-2-yl)oxy-7-phenylmethoxyquinoline is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a methoxy group, a nitropyridine moiety, and a phenylmethoxy group attached to a quinoline core. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-4-(5-nitropyridin-2-yl)oxy-7-phenylmethoxyquinoline typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the nitropyridine derivative, which is then coupled with the quinoline core through a series of reactions.
-
Synthesis of Nitropyridine Derivative: : The nitropyridine moiety can be synthesized by reacting pyridine with nitrogen dioxide (N2O5) in an organic solvent to form the N-nitropyridinium ion. This intermediate is then reacted with sulfur dioxide (SO2) and bisulfite (HSO3-) in water to yield 3-nitropyridine .
-
Coupling with Quinoline Core: : The nitropyridine derivative is then coupled with the quinoline core through a nucleophilic substitution reaction. This step typically involves the use of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production of 6-methoxy-4-(5-nitropyridin-2-yl)oxy-7-phenylmethoxyquinoline may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to minimize the accumulation of potentially hazardous intermediates and to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
6-methoxy-4-(5-nitropyridin-2-yl)oxy-7-phenylmethoxyquinoline can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitropyridine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Potassium carbonate (K2CO3) in dimethylformamide (DMF) or other polar aprotic solvents.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted quinoline derivatives.
Applications De Recherche Scientifique
6-methoxy-4-(5-nitropyridin-2-yl)oxy-7-phenylmethoxyquinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 6-methoxy-4-(5-nitropyridin-2-yl)oxy-7-phenylmethoxyquinoline involves its interaction with specific molecular targets and pathways. The nitropyridine moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxy-5-nitropyridine: Shares the nitropyridine moiety but lacks the quinoline core.
4-Nitropyridine: Similar nitropyridine structure but without the methoxy and phenylmethoxy groups.
Quinoline Derivatives: Various quinoline derivatives with different substituents on the quinoline core.
Uniqueness
6-methoxy-4-(5-nitropyridin-2-yl)oxy-7-phenylmethoxyquinoline is unique due to its combination of a nitropyridine moiety with a quinoline core, which imparts distinct chemical and biological properties. This unique structure allows it to interact with a wide range of molecular targets, making it a valuable compound for scientific research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C22H17N3O5 |
|---|---|
Poids moléculaire |
403.4 g/mol |
Nom IUPAC |
6-methoxy-4-(5-nitropyridin-2-yl)oxy-7-phenylmethoxyquinoline |
InChI |
InChI=1S/C22H17N3O5/c1-28-20-11-17-18(12-21(20)29-14-15-5-3-2-4-6-15)23-10-9-19(17)30-22-8-7-16(13-24-22)25(26)27/h2-13H,14H2,1H3 |
Clé InChI |
RDVUYSALUOMFBX-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=CN=C2C=C1OCC3=CC=CC=C3)OC4=NC=C(C=C4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


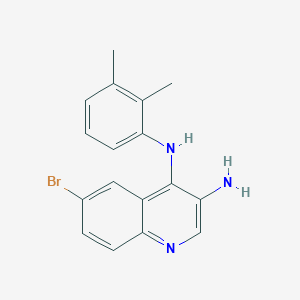
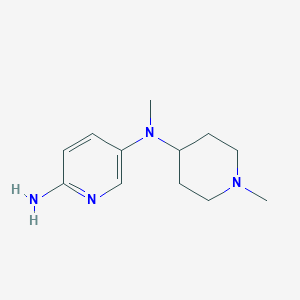
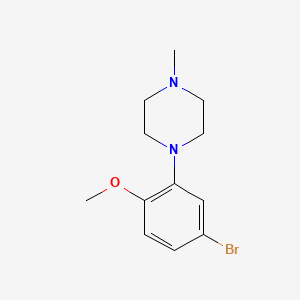

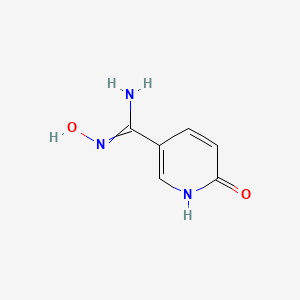

![Methyl 4-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-5-methyl-2-(phenylmethoxycarbonylamino)hexanoate](/img/structure/B13886023.png)


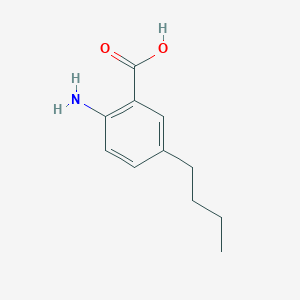
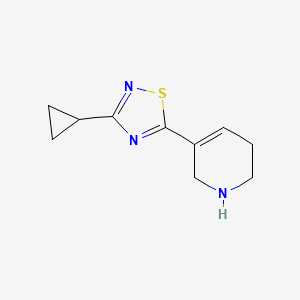
![3-[4-[3-(3,4-Dichlorophenyl)propoxy]phenyl]-3-ethoxypropanoic acid](/img/structure/B13886069.png)
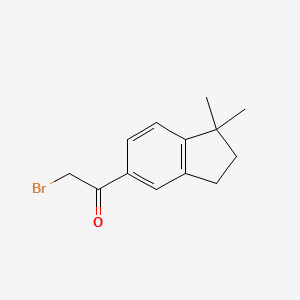
![5,6-Dimethyl-2-propan-2-yl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13886088.png)
